2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one
Description
Properties
CAS No. |
69577-10-2 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
UOWPTFYGZGEOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Sodium Hydrosulfide Route from o-Chlorobenzonitrile
A patented method (CN103130738A) describes a three-step synthesis starting from o-chlorobenzonitrile:
Step 1: Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide in a polar aprotic solvent such as dimethylformamide (DMF) at 90–120 °C for 6–9 hours to yield o-mercaptobenzonitrile after acidification (pH 2–3 with hydrochloric acid).
Step 2: Chlorination of o-mercaptobenzonitrile in the presence of water at 5–15 °C for 6–9 hours, followed by crystallization to obtain crude 1,2-benzisothiazol-3(2H)-one.
Step 3: Purification by alkali melting (sodium hydroxide solution, pH 9–10, 60–75 °C), decolorization with activated carbon, and acidification to pH 2–3 to yield the finished product.
This method offers advantages over traditional routes by reducing process steps, minimizing environmental pollution, and achieving high yields (~68% isolated yield reported in example) with simple operation.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| 1 | o-Chlorobenzonitrile + NaSH in DMF | 90–120 | 6–9 | Acidify to pH 2–3 with HCl |
| 2 | o-Mercaptobenzonitrile + Cl2 + H2O | 5–15 | 6–9 | Crystallization of crude product |
| 3 | Crude product + NaOH + activated carbon | 60–75 | 0.5 | Acidify to pH 2–3, filtration |
Oxidative Cyclization of 2-Mercaptobenzamide Derivatives
Another method involves oxidative cyclization of 2-mercaptobenzamide or 2,2'-dithiobenzamide using manganese triacetate and ethylenediamine in ethanol at 120 °C under oxygen pressure (0.2 MPa) for 10 hours. This yields 1,2-benzisothiazol-3(2H)-one with 90% yield and 98% purity by HPLC.
| Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2-Mercaptobenzamide + Mn(OH)3 + Triethanolamine | Ethanol | 120 | 0.2 | 10 | 90 | 98 |
This method is suitable for laboratory scale and provides high purity product but requires controlled oxygen atmosphere and longer reaction time.
One-Pot Halogenation and Cyclization from 2-(Alkylthio)benzonitriles
A European patent (EP0702008A2) describes a one-pot synthesis starting from 2-halobenzonitriles reacted with alkanethiols in the presence of base to form 2-(alkylthio)benzonitriles, which are then cyclized with halogenating agents in water-containing organic solvents to yield 1,2-benzisothiazol-3(2H)-ones.
This method allows:
Use of inexpensive starting materials.
High yields in a short process.
One-pot operation reducing purification steps.
| Step | Reagents/Conditions | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1 | 2-Halobenzonitrile + alkanethiol + base | Water-insoluble organic solvent | Ambient | Formation of 2-(alkylthio)benzonitrile |
| 2 | Halogenating agent + water | Same solvent | Ambient to mild heating | Cyclization to benzisothiazolone |
This approach is adaptable to various alkyl substituents and can be optimized for scale-up.
Functionalization to 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
The target compound involves substitution at the 2-position of the benzisothiazolone ring with a 2-(1-pyrrolidinyl)ethyl group. While direct literature on this exact derivative is limited, general synthetic strategies for such functionalization include:
Nucleophilic substitution on a 2-halogenated benzisothiazolone intermediate with 2-(1-pyrrolidinyl)ethyl nucleophiles.
Alkylation of the benzisothiazolone nitrogen or carbon positions using appropriate alkyl halides bearing the pyrrolidinyl moiety.
Amide coupling or reductive amination strategies if the substituent is introduced via side-chain modification.
Given the benzisothiazolone core is often prepared with a reactive 2-position (e.g., 2-chloro or 2-bromo derivatives), nucleophilic substitution with 2-(1-pyrrolidinyl)ethylamine or its derivatives under controlled conditions (e.g., polar aprotic solvents, moderate heating) is a plausible route.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | o-Chlorobenzonitrile | NaSH, DMF, HCl acidification, Cl2 chlorination, NaOH purification | ~68 | Environmentally friendly, fewer steps | Requires handling Cl2, NaSH |
| 2 | 2-Mercaptobenzamide + 2,2'-dithiobenzamide | Mn triacetate, ethylenediamine, ethanol, O2 pressure | 90 | High purity, good yield | Requires oxygen pressure, longer time |
| 3 | 2-Halobenzonitrile + alkanethiol | Base, halogenating agent, water-organic solvent system | High | One-pot, scalable, inexpensive starting materials | Requires halogenating agents |
Research Findings and Considerations
The sodium hydrosulfide route (Method 1) is notable for reducing sulfur dioxide emissions compared to traditional dithiodibenzoic acid routes, aligning with green chemistry principles.
Oxidative cyclization (Method 2) provides high purity but involves more complex reaction conditions.
One-pot halogenation and cyclization (Method 3) offers operational simplicity and cost-effectiveness, suitable for industrial scale.
Functionalization to the pyrrolidinylethyl derivative likely requires a halogenated intermediate and nucleophilic substitution, but detailed optimized protocols are scarce in public literature, suggesting a need for experimental optimization.
Purification steps typically involve acid-base extraction, activated carbon decolorization, and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Decomposition: Typically carried out at elevated temperatures (around 70-90°C) in the presence of a solvent.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Decomposition: The major product is nitrogen gas.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.
Biological Studies: Employed in the study of free radical reactions and their effects on biological systems.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN).+N2
Comparison with Similar Compounds
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications.
Biological Activity
The compound 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one , also known by its CAS number 69577-10-2, is a derivative of 1,2-benzisothiazol-3(2H)-one. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C13H16N2S2
- Molecular Weight : 248.43 g/mol
- CAS Number : 69577-10-2
Structure
The structure of the compound features a benzisothiazole core with a pyrrolidine moiety, contributing to its biological activity.
Anticancer Activity
Research has indicated that derivatives of 1,2-benzisothiazol-3(2H)-one exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that certain derivatives inhibited caspase-3 and -7 activities, which are critical in the apoptosis pathway. Specifically, one compound showed an IC50 value of 1.15 nM against caspase-3, indicating potent activity in vitro .
Antifungal Activity
Another study explored the antifungal potential of various derivatives based on the benzisothiazole scaffold. The results indicated that these compounds displayed broad-spectrum antifungal activity, with structure-activity relationship (SAR) studies highlighting the importance of specific substituents for optimal efficacy .
The mechanism by which 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one exerts its effects appears to involve the modulation of apoptotic pathways and direct inhibition of critical enzymes involved in cell death processes. Molecular docking studies have provided insights into how these compounds interact with their biological targets, particularly caspases .
Case Study 1: Apoptosis Induction in Jurkat T Cells
In a controlled experiment, Jurkat T cells were treated with various concentrations of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one. The results showed a dose-dependent increase in apoptosis, measured by Annexin V staining and flow cytometry analysis. This study underscores the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Antifungal Efficacy
A series of tests were conducted to evaluate the antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents, suggesting a promising alternative for antifungal therapy .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving sodium saccharinate derivatives and alkyl halides. For example, reacting sodium saccharin with a pyrrolidine-containing alkyl bromide in dimethylformamide (DMF) under anhydrous conditions, followed by crystallization from chloroform-methanol solutions (3:1 v/v) to obtain single crystals suitable for X-ray analysis . Optimization of reaction time (3–5 hours) and temperature (room temperature to 60°C) is critical for achieving yields >70%.
Q. How is the molecular structure characterized using X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) is employed. Key parameters include:
- Monoclinic space groups (e.g., P2₁/n) with unit cell dimensions a ≈ 8.98 Å, b ≈ 8.58 Å, c ≈ 19.56 Å, and β ≈ 97.9° .
- Refinement statistics: R₁ < 0.05, wR₂ < 0.15, and data-to-parameter ratios >15:1 to ensure accuracy .
- Analysis of non-covalent interactions (e.g., C–H···O hydrogen bonds forming R₂²(10) motifs) to explain packing behavior .
Q. What basic pharmacological activities have been reported for benzisothiazol-3(2H)-one derivatives?
- Methodology : In vitro assays demonstrate inhibition of enzymes like human leukocyte elastase (HLE) and dengue virus NS2BNS3 protease. For example:
- HLE inhibition constants (Kᵢ) in the nanomolar range (e.g., 0.0168 nM for SSR69071) .
- Antiviral activity against dengue virus (IC₅₀ = 2–10 μM) via competitive binding near catalytic triads .
Advanced Research Questions
Q. How can discrepancies in crystallographic bond lengths be resolved for this compound?
- Methodology : Compare experimental bond lengths (e.g., S–N = 1.62 Å, C–O = 1.21 Å) with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate:
- Thermal motion artifacts (addressed via anisotropic displacement parameter refinement) .
- Crystal packing effects (e.g., steric strain from π-π stacking or hydrogen-bond networks) .
- Validation tools like CIF check/PLATON should flag outliers for re-measurement .
Q. What strategies validate in silico docking results against experimental bioactivity data?
- Methodology : Cross-validate computational docking (e.g., AutoDock Vina) with dose-response assays:
- For dengue protease inhibitors, docking scores should correlate with IC₅₀ values (μM range) .
- Molecular dynamics (MD) simulations (50–100 ns) assess binding stability; RMSD < 2.0 Å confirms pose reliability .
- Use SwissADME to filter compounds with poor drug-likeness (e.g., LogP >5) before experimental testing .
Q. How are spectral contradictions (e.g., NMR vs. XRD) addressed in structural elucidation?
- Methodology :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons at δ 7.1–8.1 ppm) .
- XRD : Validate tautomeric forms (e.g., enol vs. keto) by comparing experimental bond angles (C–S–N ≈ 105°) with DFT predictions .
- IR/Raman : Match vibrational modes (e.g., C=O stretch at 1680 cm⁻¹) to confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
